molecular formula C13H14N2O3S B249997 Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate

Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate

Cat. No.: B249997
M. Wt: 278.33 g/mol
InChI Key: AWAMGUQFYVOEML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate, also known as MAA, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. MAA is a member of the thiosemicarbazone family, which has been extensively studied for their biological activities, including antiviral, antitumor, and antiparasitic properties.

Scientific Research Applications

Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has been shown to exhibit antiviral, antitumor, and antiparasitic activities. This compound has been found to inhibit the replication of the human immunodeficiency virus (HIV) by targeting the viral reverse transcriptase enzyme. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. In addition, this compound has been shown to exhibit antiparasitic activity against Leishmania amazonensis, a protozoan parasite that causes leishmaniasis.

Mechanism of Action

The mechanism of action of Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate is not fully understood; however, it is believed to involve the inhibition of various enzymes and proteins. This compound has been shown to inhibit the activity of HIV reverse transcriptase, which is essential for the replication of the virus. This compound has also been found to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, this compound has been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in redox regulation and is overexpressed in many cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the replication of HIV and induces apoptosis in cancer cells. This compound has also been found to exhibit antiparasitic activity against Leishmania amazonensis. In vivo studies have shown that this compound has antitumor activity in animal models of cancer. This compound has also been shown to exhibit anti-inflammatory activity in animal models of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate in lab experiments is its ability to inhibit the replication of HIV and induce apoptosis in cancer cells. This makes this compound a potential candidate for the development of antiviral and anticancer drugs. Another advantage of using this compound is its ability to exhibit antiparasitic activity against Leishmania amazonensis. This makes this compound a potential candidate for the development of drugs to treat leishmaniasis. One limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research of Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate. One direction is the development of this compound-based antiviral and anticancer drugs. Another direction is the development of this compound-based drugs to treat leishmaniasis. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, studies are needed to optimize the synthesis method of this compound and improve its solubility in water.

Synthesis Methods

The synthesis of Methyl 4-({[(allylamino)carbonothioyl]amino}carbonyl)benzoate involves the reaction of 4-aminobenzoic acid with allyl isothiocyanate, followed by the reaction with thiosemicarbazide and methyl chloroformate. This reaction sequence results in the formation of this compound as a white crystalline solid with a melting point of 114-116°C.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

methyl 4-(prop-2-enylcarbamothioylcarbamoyl)benzoate

InChI

InChI=1S/C13H14N2O3S/c1-3-8-14-13(19)15-11(16)9-4-6-10(7-5-9)12(17)18-2/h3-7H,1,8H2,2H3,(H2,14,15,16,19)

InChI Key

AWAMGUQFYVOEML-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NCC=C

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC(=S)NCC=C

Origin of Product

United States

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